Acetanilide, 2,2-dichloro-2'-hydroxy-N-(2-hydroxyethyl)-
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Overview
Description
Acetanilide, 2,2-dichloro-2'-hydroxy-N-(2-hydroxyethyl)- is a bioactive chemical.
Scientific Research Applications
Hydroxylation Studies
- Hydroxylation of Substituted Anilines and Acetanilides: Research by Daly et al. (1968) investigated the hydroxylation of various substituted anilines and acetanilides, including the hydroxylation of 4-chloro- and 4-fluoro-acetanilides to 4-hydroxy derivatives (Daly, Guroff, Udenfriend, & Witkop, 1968).
Agricultural Applications
- Protection of Corn from Herbicidal Injury: Leavitt and Penner (1978) explored the use of the antidote R-25788 to protect corn seedlings from injury by various acetanilide herbicides (Leavitt & Penner, 1978).
- Synthesis and Application of Herbicide Antidotes: Sacher et al. (1983) reported on chemical safeners for the use of acetanilide herbicides in grain sorghum, emphasizing the effectiveness of 2,4-disubstituted-thiazoles (Sacher, Lee, Schafer, & Howe, 1983).
Environmental Impact and Detection
- Designing Enzyme-Linked Immunosorbent Assays for Genotoxic Metabolites: Tessier and Clark (1999) reported on the design of competitive enzyme-linked immunosorbent assays for detecting environmental contaminants related to chloroacetanilide herbicides (Tessier & Clark, 1999).
Soil Interaction and Degradation
- Adsorption and Bioactivity in Soils: Research by Weber and Peter (1982) focused on the adsorption and bioactivity of acetanilide herbicides in soils, correlating these factors with soil parameters (Weber & Peter, 1982).
- Anaerobic Transformation of Acetanilide Herbicides: Stamper, Traina, and Tuovinen (1997) studied the transformation of acetanilide herbicides under anaerobic conditions, particularly examining the role of sulfate-reducing bacteria (Stamper, Traina, & Tuovinen, 1997).
Synthesis and Characterization
- Synthesis of 2-Hydroxy-N-Methyl Acetanilide: A study by Zheng Ling (2006) detailed the synthesis process and characterization of 2-hydroxy-N-methyl acetanilide (Zheng Ling, 2006).
Chemoproteomic Profiling
- Profiling of Acetanilide Herbicides: Counihan et al. (2017) conducted chemoproteomic profiling of acetanilide herbicides, revealing their role in inhibiting fatty acid oxidation (Counihan, Duckering, Dalvie, Ku, Bateman, Fisher, & Nomura, 2017).
Additional References
Several other studies provide insights into the properties, transformations, and environmental interactions of acetanilide compounds. These include the works of Nagrimanov et al. (2018) on the thermochemistry of drugs (Nagrimanov, Ziganshin, Solomonov, & Verevkin, 2018), Meth–Cohn, Narine, and Tarnowski (1981) on the synthesis of chloroquinolinecarbaldehydes (Meth–Cohn, Narine, & Tarnowski, 1981), and Singh, Kumar, and Mishra (2018) on the pharmacological aspects of acetanilide derivatives (Singh, Kumar, & Mishra, 2018).
properties
CAS RN |
3613-84-1 |
---|---|
Product Name |
Acetanilide, 2,2-dichloro-2'-hydroxy-N-(2-hydroxyethyl)- |
Molecular Formula |
C10H11Cl2NO3 |
Molecular Weight |
264.1 g/mol |
IUPAC Name |
2,2-dichloro-N-(2-hydroxyethyl)-N-(2-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C10H11Cl2NO3/c11-9(12)10(16)13(5-6-14)7-3-1-2-4-8(7)15/h1-4,9,14-15H,5-6H2 |
InChI Key |
GZFGDLGLBNEVDC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N(CCO)C(=O)C(Cl)Cl)O |
Canonical SMILES |
C1=CC=C(C(=C1)N(CCO)C(=O)C(Cl)Cl)O |
Appearance |
Solid powder |
Other CAS RN |
3613-84-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Acetanilide, 2,2-dichloro-2'-hydroxy-N-(2-hydroxyethyl)- |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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